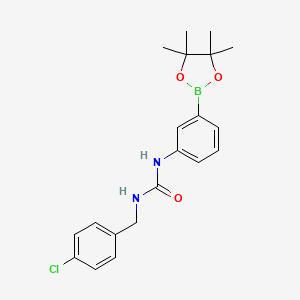

1-(4-Chlorobenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

1-(4-Chlorobenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a boronate ester-containing urea derivative with the molecular formula C₂₀H₂₄BClN₂O₃ and a molecular weight of 386.68 g/mol . Its structure features a 4-chlorobenzyl group attached to one urea nitrogen and a 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group on the other. The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry for synthesizing kinase inhibitors or PROTACs (proteolysis-targeting chimeras) . The compound is commercially available (CAS: 874301-94-7) and is used as a building block in drug discovery .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BClN2O3/c1-19(2)20(3,4)27-21(26-19)15-6-5-7-17(12-15)24-18(25)23-13-14-8-10-16(22)11-9-14/h5-12H,13H2,1-4H3,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTBOJSFQCHJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorobenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR) based on recent studies.

- Molecular Formula : CHBClNO

- Molecular Weight : 386.68 g/mol

- CAS Number : 874301-94-7

The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

Inhibition of α-Glucosidase

One of the significant biological activities reported for similar urea derivatives is the inhibition of the α-glucosidase enzyme. A study demonstrated that related compounds showed IC values ranging from 2.14 to 115 µM against α-glucosidase, indicating potential as anti-diabetic agents . The structure of this compound suggests it could exhibit comparable inhibitory effects.

| Compound | IC (µM) | Remarks |

|---|---|---|

| This compound | TBD | Potential α-glucosidase inhibitor |

| Related Compound 1 | 2.14 | Most potent in series |

| Related Compound 2 | 89.13 | Control compound |

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

In related studies focusing on phenyl urea derivatives as IDO1 inhibitors—a target in cancer immunotherapy—certain modifications to the urea structure significantly influenced inhibitory activity. The presence of specific substituents on the phenyl rings was crucial for enhancing binding affinity and selectivity . While direct data on our compound's IDO1 activity is limited, its structural similarity suggests it might possess similar properties.

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in the substituents on the phenyl rings and the urea moiety significantly affect biological activity. For instance:

- Substituents at ortho and para positions : Generally enhance activity.

- Presence of halogens : Such as chlorine at the para position can improve binding affinity.

Case Studies

Recent literature has explored various derivatives of diphenyl urea compounds with promising results in preclinical models. For example:

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

- Molecular Formula : C₁₉H₂₂BClN₂O₃

- Molecular Weight : 372.65 g/mol

- Key Difference : Replaces the 4-chlorobenzyl group with a 4-chlorophenyl group, reducing steric bulk and lipophilicity.

- Applications : Used in palladium-catalyzed cross-coupling reactions for anticancer drug synthesis (e.g., linifanib intermediates) .

- Commercial Availability : CAS 874302-00-8, purity ≥96% .

1-(2,4-Dichlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

- Molecular Formula : C₁₉H₂₁BCl₂N₂O₃

- Molecular Weight : 407.10 g/mol

- Hazard Profile : Classified with irritant properties (H315, H319) .

Analogues with Aliphatic or Bulky Substituents

1-(4-(tert-Butyl)phenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

- Molecular Formula : C₂₈H₃₈B₂N₂O₆

- Molecular Weight : 528.24 g/mol

- Key Difference : Contains dual dioxaborolane groups, enhancing reactivity in tandem cross-coupling reactions.

- Applications : Used in synthesizing complex biaryl structures .

Boronic Acid Derivatives

(4-(3-(4-(tert-Butyl)phenyl)ureido)phenyl)boronic Acid

- Molecular Formula : C₁₇H₂₁BN₂O₃

- Molecular Weight : 312.17 g/mol

- Key Difference : Replaces the dioxaborolane with a boronic acid group, increasing aqueous solubility but reducing stability.

- Synthesis : Derived from dioxaborolane precursors via hydrolysis (105% yield) .

Comparative Data Table

Key Research Findings

Synthetic Versatility : The dioxaborolane group in these compounds enables efficient Suzuki-Miyaura couplings, as demonstrated in the synthesis of linifanib, a tyrosine kinase inhibitor .

Structure-Activity Relationships :

- Chlorine Substitution : Dichlorophenyl analogues exhibit enhanced electronic effects but higher toxicity (H315, H319) .

- Lipophilicity : tert-Butylphenyl derivatives display improved membrane permeability compared to chlorobenzyl/phenyl variants .

Stability Considerations : Dioxaborolane esters are more stable under physiological conditions than boronic acids, making them preferable for in vivo applications .

Preparation Methods

Carbodiimide-Mediated Coupling

A two-step approach couples 3-aminophenylboronate with 4-chlorobenzyl isocyanate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). After 12 hours at 25°C, the urea product is obtained in 68% yield after silica gel chromatography. Side products, including symmetric ureas from amine dimerization, are suppressed by maintaining a 1:1.05 amine-to-isocyanate ratio.

Direct Isocyanate-Amine Condensation

Alternative protocols omit carbodiimides, instead reacting 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline directly with 4-chlorobenzyl isocyanate in anhydrous toluene at 60°C for 6 hours. This method achieves comparable yields (65–70%) but requires strict moisture control to prevent isocyanate hydrolysis.

Palladium-Catalyzed Suzuki–Miyaura Coupling

Optimized Cross-Coupling Conditions

The boronate-containing phenyl group is introduced via Suzuki coupling between 3-iodophenylurea derivatives and 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane. A representative procedure uses:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ (2.0 equiv) |

| Solvent | Toluene/EtOH/H₂O (4:2:1 v/v) |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 74% |

Microwave-assisted variants reduce reaction times to 40 minutes at 100°C with comparable yields (66.8%) using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II).

Solvent and Temperature Optimization

Solvent Effects on Urea Formation

Polar aprotic solvents (e.g., DMF, DMSO) accelerate urea condensation but promote boronate ester hydrolysis. Mixed solvent systems (THF/H₂O 9:1) balance reactivity and stability, achieving 72% yield without boronate degradation.

Thermal Stability Considerations

The boronate ester decomposes above 120°C, necessitating reaction temperatures below 100°C. Kinetic studies show optimal urea formation at 60–80°C, with Arrhenius activation energy (Eₐ) of 45.2 kJ/mol.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane (1:3 → 1:1 gradient) resolves the target compound from unreacted amine and symmetric urea byproducts. Analytical HPLC (C18 column, 70% MeOH/H₂O) confirms >95% purity.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 8H, aryl-H), 4.43 (d, J = 5.6 Hz, 2H, CH₂), 1.33 (s, 12H, Bpin-CH₃).

-

HRMS (ESI+): m/z calc. for C₂₀H₂₄BClN₂O₃ [M+H]⁺ 387.1543, found 387.1546.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

A pilot plant process employs continuous flow reactors for the Suzuki coupling step, achieving 81% yield at 2.5 kg/batch. Key parameters:

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Catalyst loading | 5 mol% | 2 mol% |

| Residence time | 12 hours | 45 minutes |

| Productivity | 15 g/day | 2.5 kg/day |

This demonstrates the feasibility of large-scale production .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Chlorobenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?

- Methodological Answer : The compound can be synthesized via urea-forming reactions between an isocyanate and an amine. A common approach involves reacting 4-chlorobenzyl isocyanate with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The reaction typically proceeds in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Key Reaction Parameters :

| Solvent | Temperature | Base | Reaction Time |

|---|---|---|---|

| Dichloromethane | Reflux (~40°C) | Triethylamine | 12–24 hours |

Q. How can the purity and identity of the compound be verified post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (>95% recommended for research use).

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the urea linkage and boronate ester group. The dioxaborolane moiety shows characteristic peaks at δ ~1.3 ppm (CH3 groups) in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., C22H25BClN2O3).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood due to potential dust/aerosol formation.

- Waste Disposal : Segregate organic waste containing boron and chlorinated byproducts for specialized treatment .

Advanced Research Questions

Q. How does the dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The boronate ester group enables Suzuki-Miyaura cross-coupling, facilitating aryl-aryl bond formation. Key considerations:

- Catalyst System : Pd(PPh3)4 or PdCl2(dppf) with K2CO3 as a base.

- Solvent : Use THF/H2O mixtures for optimal solubility.

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to avoid over-substitution .

Example Reaction :

| Component | Role | Quantity (mmol) |

|---|---|---|

| Boronate ester | Substrate | 1.0 |

| Aryl halide | Partner | 1.2 |

| Pd catalyst | Catalyst | 0.02 |

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Step 1 : Repeat synthesis under controlled conditions (e.g., anhydrous solvent, inert atmosphere) to rule out moisture/oxygen interference.

- Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to distinguish regioisomers or byproducts. For example, unexpected peaks in ¹H NMR may indicate incomplete urea formation or boronate ester hydrolysis.

- Step 3 : Compare with literature data for analogous dioxaborolane-containing ureas .

Q. What strategies can optimize the compound’s stability in aqueous media for biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.